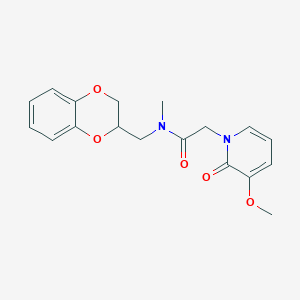

![molecular formula C17H17N3OS B5642685 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 333329-19-4](/img/structure/B5642685.png)

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C17H17N3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide yields the corresponding ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .Molecular Structure Analysis

The molecular structure of “3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” consists of a thieno[2,3-b]pyridine core with an amide group at the 2-position and a benzyl group attached to the nitrogen atom .Chemical Reactions Analysis

The compound has been used as a versatile precursor to prepare several heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Chemistry

Overview: The o-aminoester moiety in 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide serves as a versatile building block for synthesizing diverse heterocyclic compounds.

Applications:- Polyfunctionalized Heterocycles : Researchers use this compound as a precursor to create various heterocyclic systems. Its reactivity with electrophiles and nucleophiles allows for the formation of complex structures with pharmaceutical relevance .

Crystallography and Solid-State Chemistry

Overview: Understanding the crystal packing and intermolecular interactions of this compound provides insights into its properties.

Applications:- Hydrogen Bonding Studies : In the crystal structure, molecules form layers through N-H…N hydrogen bonds. These interactions influence the compound’s stability and properties .

Benzylic Chemistry

Overview: The benzylic position in organic molecules often plays a crucial role in reactions.

Applications:- SN1 Reactions : 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, being a benzylic compound, can undergo SN1 reactions via resonance-stabilized carbocations. These reactions are relevant in organic synthesis and functional group transformations .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is the rat recombinant muscarinic M4 receptor . This receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.

Mode of Action

3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide acts as an allosteric activator of the muscarinic M4 receptor . It potentiates the effect of acetylcholine, a neurotransmitter, leading to increased receptor activity .

Result of Action

The activation of the muscarinic M4 receptor by 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can lead to various molecular and cellular effects, depending on the specific physiological context. For instance, in the nervous system, it may modulate neurotransmission .

Eigenschaften

IUPAC Name |

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-10-8-11(2)20-17-13(10)14(18)15(22-17)16(21)19-9-12-6-4-3-5-7-12/h3-8H,9,18H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPQYKDHFUUDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CC=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5642624.png)

![3-[(diethylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5642627.png)

![8-cyclopropyl-N-(2-ethoxyphenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5642633.png)

![3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole](/img/structure/B5642640.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea](/img/structure/B5642647.png)

![1-[1-(2-phenylethyl)-4-piperidinyl]azepane](/img/structure/B5642653.png)

![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)

![2-ethyl-4-phenyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5642665.png)

![N-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5642690.png)

![2-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5642714.png)